4-{[(4-Ethylphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Ethylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethylphenoxy group attached to an acetylamino benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Ethylphenoxy)acetyl]amino}benzamide typically involves the condensation of 4-ethylphenoxyacetic acid with 4-aminobenzamide. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually performed at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Ethylphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 4-{[(4-Carboxyphenoxy)acetyl]amino}benzamide.
Reduction: 4-{[(4-Ethylphenoxy)ethylamino}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Ethylphenoxy)acetyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(4-Ethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenoxy)acetyl]amino}benzamide
- 4-{[(4-Chlorophenoxy)acetyl]amino}benzamide
- 4-{[(4-Fluorophenoxy)acetyl]amino}benzamide
Uniqueness
4-{[(4-Ethylphenoxy)acetyl]amino}benzamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-3-9-15(10-4-12)22-11-16(20)19-14-7-5-13(6-8-14)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
SDQMROWYLHJUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.